

Application Notes and Protocols: Design and Synthesis of 2-Methylquinoline-4-carbonitrile Derivatives

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338

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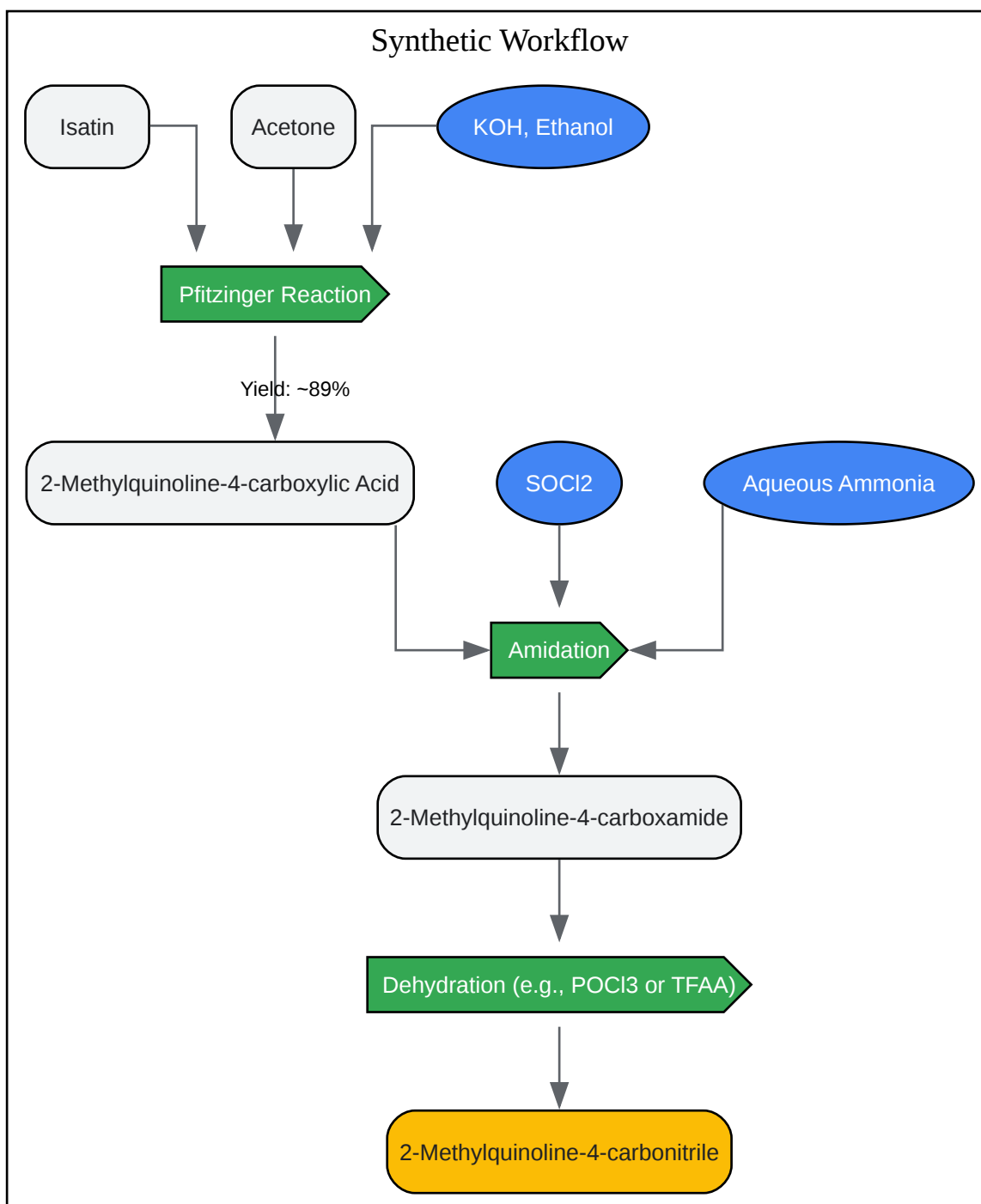
These application notes provide a comprehensive guide to the design, synthesis, and potential applications of **2-methylquinoline-4-carbonitrile** derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a methyl group at the 2-position and a carbonitrile group at the 4-position can significantly influence the compound's pharmacological profile, making this class of molecules an interesting subject for drug discovery and development.

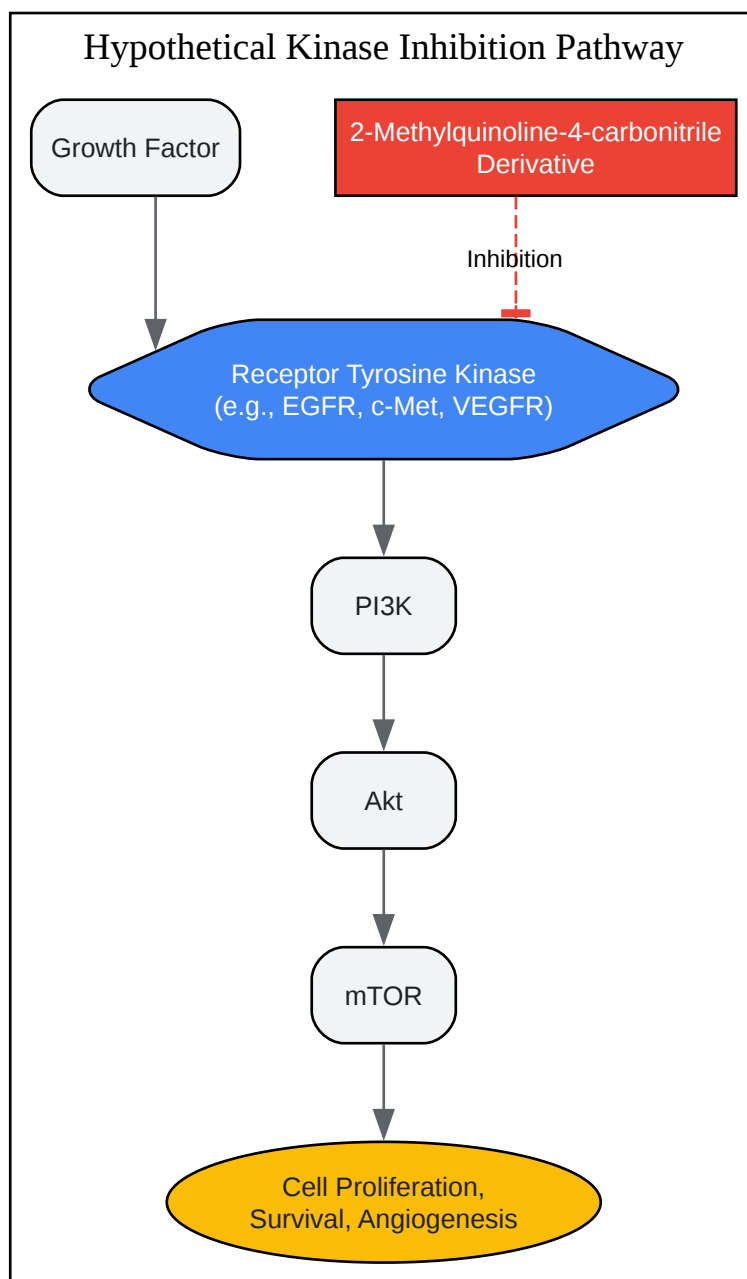
Design Rationale

The design of **2-methylquinoline-4-carbonitrile** derivatives is often aimed at developing potent and selective kinase inhibitors. The quinoline core can act as a scaffold that mimics the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases. The substituents at the 2 and 4-positions play a crucial role in modulating the potency and selectivity of these compounds. The methyl group at the C2 position can provide advantageous steric and electronic properties for binding, while the carbonitrile group at C4 is an electron-withdrawing group that can participate in hydrogen bonding interactions within the kinase active site.

Synthetic Pathways

The synthesis of **2-methylquinoline-4-carbonitrile** can be achieved through a multi-step process, typically starting with the synthesis of a 2-methylquinoline-4-carboxylic acid precursor. The Pfitzinger reaction is a classical and efficient method for constructing this quinoline core. The subsequent conversion of the carboxylic acid to the carbonitrile can be achieved via the corresponding carboxamide.





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- To cite this document: BenchChem. [Application Notes and Protocols: Design and Synthesis of 2-Methylquinoline-4-carbonitrile Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297338#design-and-synthesis-of-2-methylquinoline-4-carbonitrile-derivatives>]

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